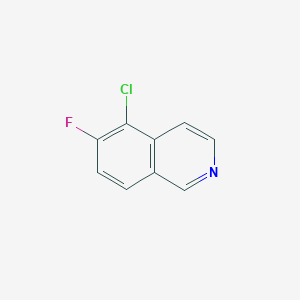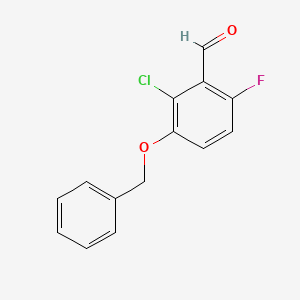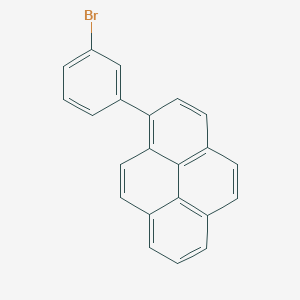
1-(3-Bromophenyl)pyrene
Vue d'ensemble
Description
1-(3-Bromophenyl)pyrene is a derivative of pyrene, which is one of the most widely investigated aromatic hydrocarbons due to its unique optical and electronic properties . Pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years .
Synthesis Analysis
The synthesis of 1-(3-Bromophenyl)pyrene involves brominating a pyrene solution in carbon tetrachloride (CCl4) using a bromine solution in carbon tetrachloride for 2 hours and stirring until the red solution turns yellow again . This is followed by extraction with water .Chemical Reactions Analysis
Pyrene-based metal organic frameworks (MOFs) have been synthesized using pyrene-based ligands . A Co-based pyrene MOF constructed from 1,3,6,8-tetra(3,5-dicarboxyphenyl)pyrene (tdcppy) ligand was found to have additional cobalt sites in the structure, which are acting as open metal sites .Applications De Recherche Scientifique
Organic Semiconductors for OLED Devices
1-(3-Bromophenyl)pyrene derivatives have been explored in the field of organic electronics, specifically for organic light-emitting diodes (OLEDs). A study demonstrated the synthesis of materials derived from 1,3,6,8-tetrabromo pyrene, which were effectively used as an active light-emitting layer in OLEDs. These derivatives showed promising device performance with notable brightness and power efficiency, signifying their potential in electronic display and lighting technologies (Salunke et al., 2016).
Intramolecular Charge Transfer Systems
Intramolecular charge transfer (ICT) is a critical aspect in the development of organic materials for electronics and biological research. Pyrene derivatives, such as 1-(3-Bromophenyl)pyrene, have been used to create systems that exhibit red-shifted fluorescence emission. These materials have applications in electronic devices such as light-emitting diodes and field-effect transistors, as well as in biological research as fluorescence probes (Lee et al., 2007).
Nonlinear Optical Properties
Pyrene derivatives exhibit nonlinear optical properties, which are crucial for optoelectronic and bio-imaging applications. A study on mono-substituted pyrene derivatives, including 1-(3-Bromophenyl)pyrene, revealed their potential as candidates for future optoelectronic applications due to their two-photon absorption behavior (Shi et al., 2017).
Phosphorescence Enhancement
The interaction of pyrene derivatives with certain metals can lead to enhanced phosphorescent emissions. Research has shown that this interaction can result in red, green, and blue phosphorescent emissions, opening avenues for their use in photoluminescent applications (Omary et al., 2003).
Aggregation Induced Emission and Mechanochromism
Pyrene-based solid-state emitters have shown significant aggregation-induced emission and mechanochromic properties. This indicates their potential in applications where changes in physical properties like color are important, such as in sensing and display technologies (Jadhav et al., 2015).
Bromination and Functionalization for Photophysical Properties
Research on the bromination of pyrene derivatives, including 1-(3-Bromophenyl)pyrene, has provided insights into their photophysical properties. This knowledge is vital for the development of materials with specific optical characteristics for applications in fluorescence and absorption technologies (Feng et al., 2015).
Safety and Hazards
Orientations Futures
Pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
Propriétés
IUPAC Name |
1-(3-bromophenyl)pyrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Br/c23-18-6-2-5-17(13-18)19-11-9-16-8-7-14-3-1-4-15-10-12-20(19)22(16)21(14)15/h1-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBHZAGJJWZFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728075 | |
| Record name | 1-(3-Bromophenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)pyrene | |
CAS RN |
918654-99-6 | |
| Record name | 1-(3-Bromophenyl)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00728075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, 4-amino-3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-](/img/structure/B3302616.png)
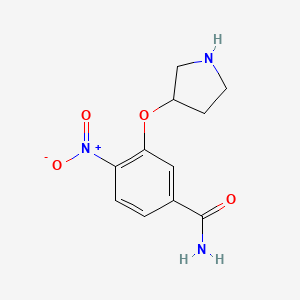
![4-fluoro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B3302622.png)
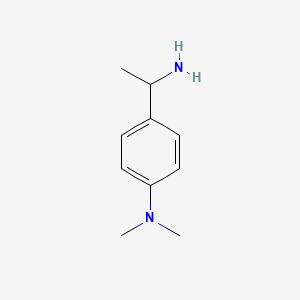
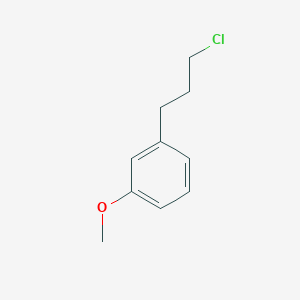

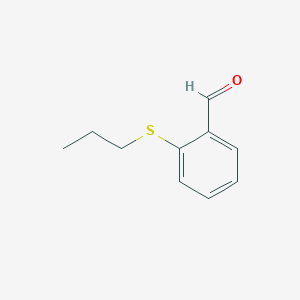
![3H-Spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B3302665.png)
![2-Chlorofuro[2,3-d]pyrimidine](/img/structure/B3302677.png)
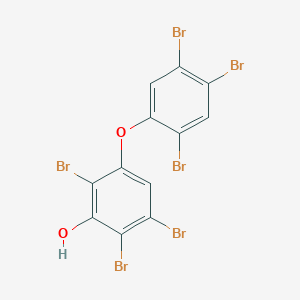
![Acetamide, N-[4-(aminomethyl)-2,6-dichlorophenyl]-](/img/structure/B3302688.png)

